molecular formula C30H27N3O2S B4265536 2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide CAS No. 438219-51-3

2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide

Cat. No.: B4265536
CAS No.: 438219-51-3
M. Wt: 493.6 g/mol
InChI Key: BOVXIHICLJXGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as column chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce thiazole derivatives with altered functional groups .

Scientific Research Applications

2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with bacterial lipids, inhibiting their biosynthesis and leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O2S/c1-18(2)20-13-15-21(16-14-20)28-19(3)36-30(32-28)33-29(34)24-17-26(23-10-6-8-12-27(23)35-4)31-25-11-7-5-9-22(24)25/h5-18H,1-4H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVXIHICLJXGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116969
Record name 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-51-3
Record name 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.